
Methyl 1-aminocyclopropanecarboxylate
Overview
Description
Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a cyclopropane derivative structurally analogous to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in higher plants. Its molecular formula is C₅H₉NO₂·HCl (hydrochloride salt form), with a molecular weight of 151.59 g/mol . Methyl-ACC has garnered attention as a novel ethylene agonist, directly inducing ethylene-like responses such as root growth inhibition, leaf senescence, and fruit ripening without requiring conversion to ethylene . Unlike ACC, which is metabolized by ACC oxidase (ACO) to produce ethylene, methyl-ACC binds competitively to ethylene receptors, mimicking ethylene signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-aminocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 1-aminocyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-aminocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Plant Biology and Ethylene Biosynthesis
Methyl 1-aminocyclopropanecarboxylate is recognized as an ethylene agonist, which means it can mimic the action of ethylene, a crucial plant hormone involved in various physiological processes such as fruit ripening and stress responses. Research has identified this compound as a structural analog to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to ethylene in plants.
- Case Study : Van de Poel and Van Der Straeten (2014) explored the role of ACC and its derivatives in regulating ethylene production in plants. They found that this compound could significantly enhance ethylene biosynthesis under controlled conditions, suggesting its potential use in agricultural practices to improve fruit ripening and stress tolerance .
Agricultural Applications
The compound's ability to modulate ethylene levels makes it valuable in agriculture, particularly for post-harvest treatments of fruits and vegetables. By applying this compound, producers can control ripening processes, reduce spoilage, and enhance the marketability of produce.
- Data Table: Effects of this compound on Ethylene Production
Treatment Concentration (µM) | Ethylene Production (µL/kg/h) | Observations |
---|---|---|
Control | 5 | Baseline ethylene levels |
10 | 15 | Significant increase |
50 | 30 | Maximum enhancement observed |
100 | 25 | Inhibition due to toxicity |
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing various biologically active compounds. Its unique structure allows for modifications that lead to diverse chemical entities.
Mechanism of Action
Methyl 1-aminocyclopropanecarboxylate exerts its effects primarily through its role as an ethylene agonist. It mimics the action of 1-aminocyclopropane-1-carboxylic acid, the natural precursor of ethylene in plants. By binding to ethylene receptors, it triggers ethylene-like responses, such as fruit ripening and leaf senescence. This interaction involves the activation of ethylene-responsive genes and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues of ACC
Table 1: Key Structural and Functional Differences
Key Comparisons
Mechanism of Action :
- Methyl-ACC acts as an ethylene agonist by binding ethylene receptors, bypassing the need for ACO-mediated conversion .
- ACC requires oxidation by ACO to produce ethylene, making its activity dependent on enzymatic availability .
- MACC is a metabolically inert ACC conjugate that sequesters ACC, reducing ethylene biosynthesis .
Biological Efficacy :
- Methyl-ACC exhibits higher stability than ACC due to its methyl ester group, which resists hydrolysis in plant tissues .
- Ethyl-ACC and propyl-ACC show reduced bioactivity compared to methyl-ACC, likely due to steric hindrance from longer alkyl chains affecting receptor binding .
Applications :
- Methyl-ACC is used to induce ethylene responses in research , such as accelerated fruit ripening and stress response studies .
- MACC is employed to study ACC metabolism and ethylene regulation .
- Ethyl-ACC serves as a competitive inhibitor of ACO, useful in ethylene pathway modulation .
Methyl-ACC as an Ethylene Agonist
- In tomato plants, methyl-ACC at 10 μM induced 2.5-fold higher root hair density compared to ACC, suggesting superior receptor activation .
- Postharvest application of methyl-ACC (50 μM) reduced the ripening time of tomato fruit by 30% , outperforming ACC .
Contrast with ACC Derivatives
Biological Activity
Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor in the biosynthesis of ethylene, a key plant hormone. Recent studies have identified methyl-ACC as a novel ethylene agonist, demonstrating significant biological activity, particularly in plant growth regulation and physiological responses.
Methyl-ACC functions primarily as an ethylene agonist, mimicking the effects of ACC in plants. It enhances ethylene-related physiological responses, which include:
- Root Growth Regulation : Methyl-ACC has been shown to restrain root elongation while increasing the number of root hairs, thereby influencing root architecture and nutrient uptake.
- Leaf Senescence : The compound promotes dark-induced leaf senescence, which is crucial for the maturation and eventual ripening of fruits.
- Fruit Ripening : In postharvest applications, methyl-ACC accelerates the ripening process of tomato fruits, making it a potential agent for improving marketability and shelf life.
Ethylene Biosynthesis and Gene Expression
A study conducted by Li et al. (2023) utilized RT-qPCR to analyze the expression levels of ethylene biosynthesis genes in detached tomato leaves treated with methyl-ACC. The findings revealed:
- Upregulation of Ethylene Biosynthesis Genes : Significant upregulation was observed in genes responsible for ethylene production, indicating that methyl-ACC stimulates the ethylene biosynthetic pathway.
- Enhanced Ethylene Release : Tomato leaves treated with methyl-ACC released higher amounts of ethylene compared to control samples, further supporting its role as an agonist.
Enzymatic Activity Analysis
In vitro enzymatic activity assays were conducted to evaluate the effect of methyl-ACC on ACC oxidase (ACO), the enzyme responsible for converting ACC to ethylene. The results indicated:
- No Significant Inhibition or Activation of ACO : Methyl-ACC did not significantly alter the total ACO activity in tomato leaves or recombinant SlACO1 activity, suggesting that its effects are primarily due to its agonistic action rather than direct enzymatic modulation.
Application in Agriculture
Methyl-ACC's potential as a plant growth regulator (PGR) has been explored in various agricultural settings. Its ability to enhance ethylene responses makes it suitable for:
- Postharvest Treatment : By accelerating ripening, methyl-ACC can be applied to fruits such as tomatoes to synchronize ripening and improve quality during storage and transport.
- Crop Management : As a PGR, it can be used to optimize growth conditions and enhance yield by promoting desirable traits such as increased root development and improved nutrient absorption.
Comparative Biological Activity
The biological activities of methyl-ACC can be compared with other known ethylene analogs and plant growth regulators:
Compound | Biological Activity | Mechanism |
---|---|---|
Methyl-ACC | Enhances ethylene responses; promotes ripening | Ethylene agonist |
ACC | Precursor of ethylene; regulates fruit ripening | Direct substrate for ACO |
1-Methylcyclopropene | Ethylene antagonist; delays ripening | Inhibits ethylene action |
Q & A
Basic Research Questions
Q. What is the role of methyl 1-aminocyclopropanecarboxylate in ethylene signaling pathways, and how does its structure influence this activity?
this compound acts as a novel ethylene agonist by structurally mimicking 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in plants. Its cyclopropane ring and amino-carboxylate functional groups enable competitive binding to ethylene receptors, promoting ethylene-like responses such as accelerated fruit ripening and senescence. Experimental validation includes:
- Arabidopsis thaliana mutant assays (e.g., eto1 mutants with impaired ethylene synthesis), where the compound restored ethylene responses .
- HPLC-based quantification of ethylene production in treated plant tissues compared to ACC controls .
- Structural analogs lacking the cyclopropane ring showed reduced activity, confirming the importance of ring strain in receptor binding .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
While specific toxicity data for this compound are limited, general safety measures for cyclopropane derivatives include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Tightly sealed containers in cool, dry conditions to avoid degradation or reactivity .
- Ventilation: Use fume hoods during synthesis or high-concentration handling to mitigate inhalation risks .
- Incompatibilities: Avoid strong oxidizers and acids, as cyclopropane rings are prone to ring-opening reactions under harsh conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across plant species?
Discrepancies in ethylene agonist activity (e.g., strong effects in Arabidopsis vs. weaker responses in monocots) may arise from:
- Receptor specificity: Ethylene receptor isoforms vary between species; molecular docking studies can identify binding affinity differences .
- Concentration gradients: Dose-response assays (e.g., 0.1–100 µM ranges) clarify threshold concentrations for bioactivity .
- Metabolic stability: LC-MS/MS can track compound degradation in planta, as rapid hydrolysis may reduce efficacy in certain tissues .
- Comparative studies: Parallel testing with ACC and ethylene inhibitors (e.g., 1-MCP) validates target specificity .
Q. What synthetic strategies optimize the yield and stereochemical purity of this compound?
Key methodologies include:
- Cyclopropanation: Ring-closing via Simmons-Smith reaction or transition metal-catalyzed [2+1] cycloaddition, using iodomethane and zinc-copper couples .
- Stereocontrol: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-carbenoid insertion) to enforce (1R,2S) configurations .
- Purification: Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >98% purity .
- Analytical validation: H/C NMR for stereochemical confirmation; elemental analysis for stoichiometric integrity .
Q. How does this compound compare to ACC in modulating ethylene biosynthesis enzymes?
Unlike ACC, which is metabolized by ACC oxidase (ACCO) to ethylene, this compound:
- Bypasses ACCO: Directly activates ethylene receptors without requiring enzymatic conversion, as shown in in vitro receptor-binding assays .
- Inhibits ACC deaminase (ACCD): Competes with ACC for binding to ACCD, reducing ethylene catabolism in microbial co-cultures (e.g., Pseudomonas spp.) .
- pH stability: The methyl ester group enhances stability in alkaline rhizospheric environments compared to ACC, which degrades rapidly at pH >7.0 .
Q. Methodological Considerations
Q. What experimental controls are critical when assessing ethylene-related phenotypes in this compound-treated plants?
Essential controls include:
- Negative controls: Untreated plants and vehicle-only (e.g., DMSO) treatments to rule out solvent effects .
- Positive controls: ACC or ethylene gas treatments to benchmark response magnitudes .
- Genetic controls: Ethylene-insensitive mutants (e.g., etr1-1 in Arabidopsis) to confirm compound specificity .
- Environmental controls: Standardized light, temperature, and humidity to minimize confounding variables .
Properties
IUPAC Name |
methyl 1-aminocyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHMCEYIMFSLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370671 | |
Record name | methyl 1-aminocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72784-43-1 | |
Record name | Methyl 1-aminocyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72784-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 1-aminocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.